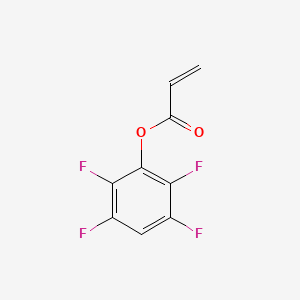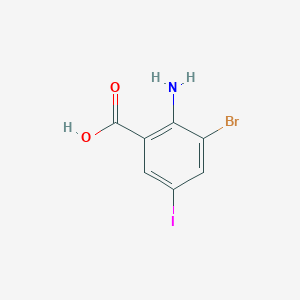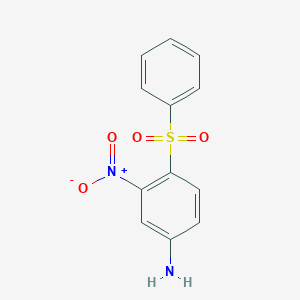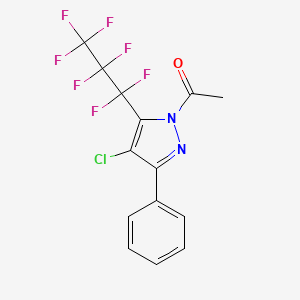
7-Fluoro-3-phenylcoumarin
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of coumarin fluorescent probes, like 7FPC, involves modifying the existing substituents on the core of coumarin compounds . Most of the fluorescent probes are formed by modifying the 3 and 7 position substituents on the mother nucleus . A regioselective α-arylation of coumarins can occur through an oxidative C-H/C-H cross-coupling between inactivated simple arenes and alkenes, with palladium acetate, in trifluoroacetic anhydride (TFAA), at 120 °C .Physical And Chemical Properties Analysis
7-Fluoro-3-phenylcoumarin has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements .Applications De Recherche Scientifique
Natural Fluorophore
Coumarins, including 7-Fluoro-3-phenylcoumarin, are secondary metabolites made up of benzene and α-pyrone rings fused together . They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . This makes them valuable in various scientific and technological applications.
Fluorescent Labeling of Biomolecules
The distinct chemical structure of coumarins, characterized by a benzene ring fused to an α-pyrone ring, exhibits fascinating fluorescence behavior upon excitation with ultraviolet (UV) light . This property has propelled coumarins into the spotlight as versatile fluorophores for fluorescence-based studies and applications .
Therapeutic Applications
Coumarins have a great therapeutic profile and have been used for decades to create pharmacologically effective molecules . They have potential to treat various ailments, including cancer, metabolic, and degenerative disorders .
Development of Fluorescent Chemosensors
Coumarins have demonstrated various applications in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry .
Protein Tagging
7-Amino-4-methylcoumarin-3-acetic acid (AMCA), a popular UV-excitable fluorescent probe for protein tagging, tolerates light three times longer than fluorescein . Although not directly related to 7-Fluoro-3-phenylcoumarin, this shows the potential of coumarin derivatives in protein tagging applications.
Inhibition of Neutrophil Extracellular Traps Formation
The 3-phenylcoumarin derivative 6,7-dihydroxy-3-[3’,4’-methylenedioxyphenyl]-coumarin has been shown to inhibit the formation and release of neutrophil extracellular traps . This suggests that 7-Fluoro-3-phenylcoumarin could potentially have similar applications.
Potential Multi-targeting Inhibitors
A selection of previously synthesized 3-Phenylcoumarin derivatives were examined for potential multi-targeting inhibitors of MAO-A, MAO-B, AChE, and BChE . This indicates that 7-Fluoro-3-phenylcoumarin could potentially be used in similar research applications.
Synthesis of Pharmacologically Effective Molecules
The coumarin skeleton, including 7-Fluoro-3-phenylcoumarin, is envisioned as an advantageous framework for the creation and synthesis of pharmacologically effective molecules .
Orientations Futures
Coumarin hybrids have been designed and synthesized as a new strategy in the field of medicinal chemistry. They have shown potential in combating several diseases including microbial, cancer, inflammatory, and neurodegenerative disorders . The 3-phenylcoumarin derivative 6,7-dihydroxy-3-[3’,4’-methylenedioxyphenyl]-coumarin has shown significant activities against selective strains .
Mécanisme D'action
Target of Action
7-Fluoro-3-phenylcoumarin, also known as 7-fluoro-3-phenylchromen-2-one, is a member of the coumarin family . Coumarins are secondary metabolites made up of benzene and α-pyrone rings fused together . They have been identified as potential treatments for various ailments, including cancer, metabolic, and degenerative disorders . .
Mode of Action
Coumarins, in general, are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and ph detection . This suggests that 7-Fluoro-3-phenylcoumarin may interact with its targets through similar mechanisms.
Biochemical Pathways
Coumarins are involved in various biochemical pathways. They are known for their biosynthesis in plants and metabolic pathways . .
Result of Action
Coumarins, in general, have numerous biological and therapeutic properties , suggesting that 7-Fluoro-3-phenylcoumarin may have similar effects.
Action Environment
It is known that coumarins exhibit fascinating fluorescence behavior upon excitation with ultraviolet (uv) light , suggesting that light conditions may influence the action of 7-Fluoro-3-phenylcoumarin.
Propriétés
IUPAC Name |
7-fluoro-3-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO2/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKAXJDLVHWSIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)F)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-3-phenylcoumarin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(2-Benzothiazolyl)phenyl]-1H-benzotriazole-1-acetamide](/img/structure/B3039317.png)
![3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid](/img/structure/B3039319.png)
![4-[(Cyanomethyl)sulfonyl]-2-fluoroanisole](/img/structure/B3039321.png)




![6-Methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid](/img/structure/B3039330.png)
![6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3039331.png)
![6-(Carboxymethyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3039332.png)
